molecular formula C15H19NO3 B7589028 3-[1-Benzofuran-2-ylmethyl(ethyl)amino]-2-methylpropanoic acid

3-[1-Benzofuran-2-ylmethyl(ethyl)amino]-2-methylpropanoic acid

Cat. No. B7589028
M. Wt: 261.32 g/mol
InChI Key: CLBVCYVNROIPBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-Benzofuran-2-ylmethyl(ethyl)amino]-2-methylpropanoic acid, also known as FUB-APINACA, is a synthetic cannabinoid that belongs to the indazole family. It was first synthesized in 2013 and has since gained popularity among researchers due to its potent and selective binding to the cannabinoid receptors.

Mechanism of Action

3-[1-Benzofuran-2-ylmethyl(ethyl)amino]-2-methylpropanoic acid exerts its pharmacological effects by binding to the CB1 and CB2 cannabinoid receptors, which are G protein-coupled receptors located in the central and peripheral nervous systems. The activation of these receptors by 3-[1-Benzofuran-2-ylmethyl(ethyl)amino]-2-methylpropanoic acid leads to the inhibition of adenylate cyclase and the subsequent decrease in cyclic adenosine monophosphate (cAMP) levels. This results in the modulation of various intracellular signaling pathways that regulate the release of neurotransmitters and other signaling molecules.
Biochemical and Physiological Effects:
3-[1-Benzofuran-2-ylmethyl(ethyl)amino]-2-methylpropanoic acid has been shown to produce a range of biochemical and physiological effects in both in vitro and in vivo studies. These effects include the modulation of pain perception, inflammation, anxiety, and immune function. 3-[1-Benzofuran-2-ylmethyl(ethyl)amino]-2-methylpropanoic acid has also been shown to induce hypothermia and sedation in animal models, indicating its potential as a therapeutic agent for the treatment of insomnia and other sleep disorders.

Advantages and Limitations for Lab Experiments

3-[1-Benzofuran-2-ylmethyl(ethyl)amino]-2-methylpropanoic acid has several advantages as a research tool compound, including its high potency and selectivity for the cannabinoid receptors, its stability in various solvents, and its ease of synthesis. However, there are also some limitations to its use in lab experiments, such as its potential for cytotoxicity and its unpredictable pharmacokinetic and pharmacodynamic properties.

Future Directions

The future directions for the research on 3-[1-Benzofuran-2-ylmethyl(ethyl)amino]-2-methylpropanoic acid include the investigation of its potential therapeutic applications in various medical conditions, the optimization of its pharmacokinetic and pharmacodynamic properties, and the development of novel analogs with improved potency and selectivity for the cannabinoid receptors. The use of 3-[1-Benzofuran-2-ylmethyl(ethyl)amino]-2-methylpropanoic acid as a tool compound to study the endocannabinoid system and its role in various physiological processes is also an area of future research.

Synthesis Methods

3-[1-Benzofuran-2-ylmethyl(ethyl)amino]-2-methylpropanoic acid can be synthesized using a multistep process that involves the reaction of 2-methyl-2-butanol with benzofuran-2-carboxylic acid to form the corresponding ester. The ester is then reduced with lithium aluminum hydride to obtain the primary alcohol, which is further reacted with ethylamine and isobutyryl chloride to form the target compound. The purity and yield of 3-[1-Benzofuran-2-ylmethyl(ethyl)amino]-2-methylpropanoic acid can be improved by using chromatographic techniques such as preparative high-performance liquid chromatography (HPLC).

Scientific Research Applications

3-[1-Benzofuran-2-ylmethyl(ethyl)amino]-2-methylpropanoic acid has been extensively studied for its potential therapeutic applications in various medical conditions such as pain, inflammation, and anxiety. It has also been used as a tool compound to investigate the role of the endocannabinoid system in the regulation of various physiological processes. 3-[1-Benzofuran-2-ylmethyl(ethyl)amino]-2-methylpropanoic acid has been shown to exhibit high affinity and selectivity for the CB1 and CB2 cannabinoid receptors, which are involved in the modulation of pain, appetite, mood, and immune function.

properties

IUPAC Name

3-[1-benzofuran-2-ylmethyl(ethyl)amino]-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-3-16(9-11(2)15(17)18)10-13-8-12-6-4-5-7-14(12)19-13/h4-8,11H,3,9-10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLBVCYVNROIPBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC2=CC=CC=C2O1)CC(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-Benzofuran-2-ylmethyl(ethyl)amino]-2-methylpropanoic acid

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